(+)-B-Chlorodiisopinocampheylborane

Vue d'ensemble

Description

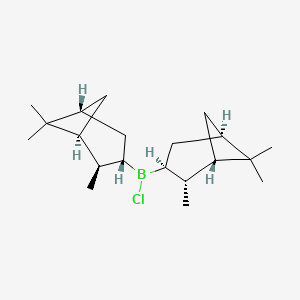

(+)-B-Chlorodiisopinocampheylborane is a chiral organoborane compound widely used in organic synthesis. It is known for its ability to induce asymmetry in various chemical reactions, making it a valuable reagent in the field of asymmetric synthesis. The compound is derived from pinene, a naturally occurring terpene, and is characterized by its unique boron-chlorine structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+)-B-Chlorodiisopinocampheylborane typically involves the reaction of diisopinocampheylborane with a chlorinating agent. One common method is the reaction of diisopinocampheylborane with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization to obtain the desired product.

Analyse Des Réactions Chimiques

Reduction of Prochiral Ketones

DIP-Chloride selectively reduces prochiral aralkyl and hindered ketones to chiral secondary alcohols with high enantiomeric excess (ee). This reaction is central to its utility in asymmetric synthesis.

Key Features:

-

Substrate Scope : Effective for aryl alkyl ketones (e.g., acetophenone derivatives) and tert-butyl alkyl ketones .

-

Enantioselectivity : Achieves ≥95% ee for aralkyl ketones . For example:

| Substrate | Product Alcohol (ee) | Conditions | Source |

|---|---|---|---|

| 4′-Methylacetophenone | 98% ee (R) | −78°C, THF | |

| 2′-Naphthyl methyl ketone | 96% ee (S) | RT, hexane | |

| 3′-Chloroacetophenone | 94% ee (R) | 0°C, dichloromethane |

-

Mechanism : The reaction proceeds via a six-membered transition state where the boron-bound chloride enhances electrophilicity, favoring hydride transfer to the carbonyl carbon. Steric effects from the isopinocampheyl groups dictate facial selectivity .

Asymmetric Reduction of α-Keto Esters

DIP-Chloride efficiently reduces α-keto esters to α-hydroxy esters at low temperatures, enabling access to chiral building blocks for pharmaceuticals .

Experimental Data:

| Substrate | Product (ee) | Temperature | Solvent |

|---|---|---|---|

| Methyl benzoylformate | 92% ee (S) | −78°C | THF |

| Ethyl pyruvate | 85% ee (R) | −40°C | Toluene |

-

Limitation : Aliphatic α-keto esters (e.g., ethyl pyruvate) show moderate ee (70–85%) due to competing side reactions .

Reactions with γ- and δ-Keto Esters

DIP-Chloride reduces γ- and δ-keto esters to diols, which cyclize to form lactones under acidic conditions .

Example:

-

γ-Keto ester reduction :

Substrate: Ethyl 4-oxopentanoate → Product: δ-Valerolactone (≥99% ee) after hydrolysis and cyclization . -

δ-Keto ester reduction :

Substrate: Methyl 5-oxohexanoate → Product: ε-Caprolactone (97% ee) .

Stereochemical Amplification

DIP-Chloride exhibits asymmetric amplification when prepared from enantiomerically impure α-pinene. Heterochiral (+,−)-DIP-Cl forms preferentially, enhancing the effective concentration of homochiral (+,+)-DIP-Cl and improving enantioselectivity in reductions .

Temperature Effects:

| Preparation Temperature | Homochiral Isomer (%) | Heterochiral Isomer (%) |

|---|---|---|

| 0°C | 35 | 65 |

| 20°C | 52 | 48 |

Higher temperatures favor homochiral isomers, increasing ee in reductions of low-purity α-pinene-derived substrates .

Reaction with 8-Hydroxyquinoline

Complexation with 8-hydroxyquinoline stabilizes DIP-Chloride, forming an air- and moisture-resistant adduct. This complex enables chiral HPLC analysis of stereoisomer distributions .

Comparative Reactivity

DIP-Chloride outperforms Alpine-Borane (9-BBN derivative) in reducing hindered ketones due to reduced dissociation tendencies .

| Reagent | Substrate | ee (%) |

|---|---|---|

| DIP-Chloride | 2′-Methylacetophenone | 98 |

| Alpine-Borane | 2′-Methylacetophenone | 72 |

Applications De Recherche Scientifique

Asymmetric Reductions

One of the primary applications of DIP-Cl is in the asymmetric reduction of ketones and aldehydes. The compound facilitates the selective conversion of prochiral substrates into chiral products with high enantiomeric excess (ee). For example, it has been effectively used to reduce α,β-unsaturated ketones into their corresponding secondary allylic alcohols with excellent enantioselectivity .

| Substrate Type | Reaction Type | Product Type | Enantiomeric Excess (%) |

|---|---|---|---|

| Aromatic α-halomethyl ketones | Reduction using DIP-Cl | Haloalcohols | Up to 95% |

| α,β-Unsaturated ketones | Asymmetric reduction | Secondary allylic alcohols | 90-99% |

Hydroboration Reactions

DIP-Cl is also employed in hydroboration reactions where it selectively reacts with alkenes and alkynes to form vinyldiisopinocampheylboranes. These intermediates can be further transformed into various functional groups, including alcohols and amines, through oxidation or reaction with nucleophiles .

Kinetic Resolution

The reagent has been utilized for the kinetic resolution of racemic mixtures, particularly α-tertiary ketones. By employing 0.5–0.6 molar equivalents of DIP-Cl, researchers have achieved high yields of enantiomerically enriched alcohols . This method allows for efficient separation of enantiomers while minimizing waste.

Reduction of Trifluoromethyl Ketones

In a notable study, DIP-Cl was used for the enantioselective reduction of α,β-unsaturated trifluoromethyl ketones. The resulting secondary alcohols exhibited high ee values, demonstrating the reagent's effectiveness in challenging substrates .

Synthesis of Chiral Alcohols from Aldehydes

Another significant application involved the use of DIP-Cl in converting aldehydes into chiral boronic esters, which can subsequently participate in cross-coupling reactions such as the Suzuki reaction. This versatility highlights DIP-Cl's role not only as a reducing agent but also as a precursor for further synthetic transformations .

Mechanistic Insights

The mechanism by which (+)-B-Chlorodiisopinocampheylborane operates involves the formation of a boron-alkoxide intermediate upon reaction with carbonyl compounds. The stereochemistry at the boron center plays a crucial role in determining the outcome of the reaction, influencing both selectivity and yield .

Mécanisme D'action

The mechanism of action of (+)-B-Chlorodiisopinocampheylborane involves its ability to induce asymmetry in chemical reactions. The boron atom in the compound acts as a Lewis acid, coordinating with various substrates and facilitating their transformation into chiral products. The unique structure of the compound allows it to interact with specific molecular targets, leading to the desired stereochemical outcome.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to (+)-B-Chlorodiisopinocampheylborane include:

Diisopinocampheylborane: A precursor to this compound, used in similar asymmetric synthesis reactions.

(+)-B-Methoxydiisopinocampheylborane: Another chiral borane compound with similar applications in asymmetric synthesis.

(+)-B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane: A chiral borane used in the synthesis of enantiomerically pure compounds.

Uniqueness

What sets this compound apart from similar compounds is its high reactivity and selectivity in inducing asymmetry. Its unique boron-chlorine structure provides distinct advantages in certain reactions, making it a preferred choice for specific synthetic applications.

Activité Biologique

(+)-B-Chlorodiisopinocampheylborane, commonly referred to as DIP-Cl, is a chiral organoborane compound that has garnered attention in synthetic organic chemistry due to its unique reactivity and stereochemical properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBCl. It is characterized by a boron atom bonded to two isopinocampheyl groups and a chlorine atom. The compound is known for its ability to participate in asymmetric reductions, making it valuable in the synthesis of enantiomerically pure compounds.

DIP-Cl functions primarily as a reducing agent in organic synthesis. Its mechanism involves the formation of a complex with substrates, which facilitates the transfer of hydride ions. This property makes it particularly effective in the reduction of ketones and imines, leading to high enantioselectivity.

Key Reactions

- Reduction of Ketones : DIP-Cl has been shown to reduce hindered alpha,beta-acetylenic ketones to propargylic alcohols with high yields and enantioselectivity .

- Asymmetric Synthesis : It has been utilized in kinetic resolution processes where racemic α-tertiary ketones are converted into optically active alcohols .

Biological Activity

While DIP-Cl is primarily recognized for its synthetic applications, studies have indicated potential biological implications:

Case Studies

- Asymmetric Reductions : A study demonstrated that using DIP-Cl in the reduction of various ketones resulted in products with up to 92% enantiomeric excess (ee), showcasing its effectiveness as a chiral reagent .

- Synthesis of Chiral Drugs : Research highlighted the successful application of DIP-Cl in synthesizing chiral intermediates for pharmaceuticals such as β-amino alcohols, which are crucial in developing various therapeutic agents .

Data Table: Summary of Biological Activity and Applications

| Aspect | Details |

|---|---|

| Molecular Formula | CHBCl |

| Primary Use | Asymmetric reduction of ketones and imines |

| Enantioselectivity | Up to 92% ee in certain reactions |

| Toxicity Concerns | Reacts with water releasing HCl; requires safe handling protocols |

| Potential Applications | Synthesis of chiral drugs and biologically active compounds |

Propriétés

IUPAC Name |

chloro-bis[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13+,14+,15-,16-,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEHHVRCDVOTID-NAVXHOJHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)([C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34BCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112246-73-8, 85116-37-6 | |

| Record name | Chlorobis[(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112246-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borane, chlorobis[(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-B-Chlorodiisopinocampheylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.